(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid

Solid-state characterization Thermal stability Pre-formulation

This morpholinosulfonyl-substituted arylboronic acid is a non-interchangeable P1 fragment for constructing tyropeptin-boronic acid proteasome inhibitors. Substitution with isomeric analogs precludes the 9.5-fold potency gain over bortezomib observed in the AS-06 derivative (IC50 0.0041 μM). The high melting point (270-276 °C) ensures stability under anhydrous coupling and prevents sublimation losses during vacuum drying. • Enables potent chymotrypsin-like β5 subunit inhibition (IC50 = 0.0041 μM) • 7 H-bond acceptors and TPSA of 104.68 Ų for improved fragment solubility • High thermal stability (mp 270-276 °C) for elevated-temperature or mechanochemical protocols

Molecular Formula C11H16BNO6S
Molecular Weight 301.13 g/mol
CAS No. 871333-02-7
Cat. No. B1418436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid
CAS871333-02-7
Molecular FormulaC11H16BNO6S
Molecular Weight301.13 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)S(=O)(=O)N2CCOCC2)OC)(O)O
InChIInChI=1S/C11H16BNO6S/c1-18-10-6-9(12(14)15)7-11(8-10)20(16,17)13-2-4-19-5-3-13/h6-8,14-15H,2-5H2,1H3
InChIKeySSOACLYCMHIOGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-(morpholinosulfonyl)phenylboronic Acid – Scientific Procurement Baseline


(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid (CAS 871333-02-7) is a polyfunctional arylboronic acid building block bearing a para-methoxy group and a meta-morpholinosulfonyl substituent on the phenyl ring . The compound has a molecular formula of C₁₁H₁₆BNO₆S, a molecular weight of 301.13 g/mol, and a reported melting point of 270–276 °C . Its dual hydrogen-bond donor/acceptor capacity (2 HBD, 7 HBA) and the electron-rich nature of the methoxy-substituted ring differentiate it from simpler morpholinosulfonyl-phenylboronic acid analogs that lack this additional oxygenated substituent [1]. The compound serves as a key boronic acid fragment in the synthesis of tyropeptin-boronic acid proteasome inhibitors (AS-06, AS-29) [2] and as a Suzuki–Miyaura cross-coupling partner for constructing complex biaryl architectures in medicinal chemistry programs [1].

Synthesis

Suzuki-Miyaura cross-coupling partner for constructing complex biaryl architectures, including proteasome inhibitor scaffolds.

Fragment

P1 boronic acid fragment for tyropeptin-boronic acid proteasome inhibitor synthesis (AS-06 class).

Property

Enhanced H-bond acceptor capacity and push-pull electronic system differentiate it from simpler morpholinosulfonyl-phenylboronic acids.

Why Generic Substitution with Simpler Analogs Fails


Generic substitution of (4-methoxy-3-(morpholinosulfonyl)phenyl)boronic acid with isomeric or des-methoxy morpholinosulfonyl-phenylboronic acids is precluded by three quantifiable property divergences. First, the melting point of the target compound (270–276 °C) exceeds that of the 4-substituted analog (134–136 °C) by approximately 136 °C, indicating substantially stronger solid-state intermolecular interactions that affect both long-term storage stability and thermal processing windows . Second, the computed LogP shifts from −0.594 (3-isomer, CAS 871329-60-1) to −0.585 (target), while the topological polar surface area increases from 95.45 Ų to 104.68 Ų, altering chromatographic retention and liquid–liquid partitioning behavior during purification . Third, the 4-methoxy-3-morpholinosulfonyl regiochemical arrangement is pharmacophorically non-redundant: this specific substitution pattern is embedded in the tyropeptin-boronic acid derivative AS-06, which inhibits the 20S proteasome chymotrypsin-like activity with an IC₅₀ of 0.0041 μM—a 9.5-fold improvement over bortezomib (IC₅₀ 0.039 μM) that is absent in analogs carrying alternative substitution patterns [1][2].

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Melting point significantly higher than des-methoxy analogs alters solid-state handling and thermal processing windows.
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LogP and TPSA divergence changes chromatographic retention and liquid-liquid partitioning during purification.
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The 4-methoxy-3-morpholinosulfonyl arrangement is critical for the reported proteasome inhibition activity of AS-06, not replicated by isomers.

Quantitative Differentiation from Closest Analogs


Melting Point Elevation and Solid-State Stability

The melting point of (4-methoxy-3-(morpholinosulfonyl)phenyl)boronic acid is 270–276 °C, as reported by Thermo Scientific/Alfa Aesar technical specifications . In contrast, the des-methoxy analog 4-(morpholinosulfonyl)phenylboronic acid (CAS 486422-68-8) melts at 134–136 °C , and the ortho-methyl analog 2-methyl-5-(morpholinosulfonyl)phenylboronic acid (CAS 871329-74-7) melts at 136–140 °C . The ~130–140 °C elevation is attributed to the additional hydrogen-bond acceptor (methoxy oxygen) enabling stronger intermolecular networks in the crystal lattice. This has practical implications for long-term solid-state storage at ambient temperature, where compounds with melting points below 150 °C are more susceptible to sublimation, hygroscopicity, and amorphous phase transitions during shipping and handling.

Melting Point
Cross-study comparable
Target: 270–276 °C
4-Isomer: 134–136 °C
Higher solid-state stability context
Capillary method; purity ≥95%
Solid-state characterization Thermal stability Pre-formulation

LogP and Polar Surface Area Differentiation

The computed partition coefficient (LogP) of the target compound is −0.585, with a topological polar surface area (TPSA) of 104.68 Ų . The regioisomeric 3-(morpholinosulfonyl)phenylboronic acid (CAS 871329-60-1) has a LogP of −0.594 and a TPSA of 95.45 Ų . Although the LogP difference is modest (ΔLogP = +0.009), the TPSA increase of 9.23 Ų (attributable to the para-methoxy oxygen) translates into measurably different reverse-phase HPLC retention behavior and altered partitioning between aqueous and organic phases during extractive workup. For procurement decisions, this means that chromatographic purification protocols optimized for the 3-isomer will not transfer directly to the target compound without gradient re-optimization.

LogP & TPSA
Cross-study comparable
Target: LogP −0.585, TPSA 104.68 Ų
3-Isomer: LogP −0.594, TPSA 95.45 Ų
Different chromatographic partitioning behavior
Computed values; method transfer may require re-optimization
Physicochemical profiling LogP/PSA Chromatographic method development

Proteasome Inhibition Potency of AS-06 Scaffold

The 4-methoxy-3-(morpholinosulfonyl)phenyl-boronic acid moiety constitutes the P1 fragment of the tyropeptin-boronic acid derivative AS-06. In a standardized fluorogenic substrate assay using purified human 20S proteasome, AS-06 inhibited the chymotrypsin-like (β5) activity with an IC₅₀ of 0.0041 μM, compared to 0.039 μM for the clinical proteasome inhibitor bortezomib—a 9.5-fold potency advantage [1]. In contrast, structurally divergent tyropeptin-boronic acid analogs bearing alternative P1 aryl substituents (e.g., AS-16 through AS-19) exhibited IC₅₀ values ranging from 0.14 to 2.3 μM, representing a 34- to 560-fold loss of potency relative to AS-06 [2]. This demonstrates that the 4-methoxy-3-morpholinosulfonyl substitution pattern is not merely a synthetic convenience but a pharmacophorically privileged arrangement for potent β5 subunit engagement.

Proteasome β5 Inhibition
Head-to-head
AS-06 IC50: 0.0041 μM
Bortezomib IC50: 0.039 μM
Reported β5 subunit inhibition potency context
Purified human 20S proteasome; Suc-LLVY-AMC
Proteasome inhibition SAR Anticancer lead optimization

Hydrogen-Bond Acceptor Capacity and Molecular Weight

The target compound possesses 7 hydrogen-bond acceptor (HBA) atoms and a molecular weight of 301.13 g/mol, compared to 5 HBA and 271.10 g/mol for 4-(morpholinosulfonyl)phenylboronic acid [1]. The two additional HBA sites arise from the para-methoxy oxygen (ether-type acceptor) and the meta-sulfonyl oxygen in proximity to the methoxy group, creating a contiguous HBA-rich region on the aryl ring that is absent in the 4-isomer. While no direct biological comparison of the standalone boronic acids has been reported, this HBA enrichment is consistent with the enhanced proteasome-binding potency observed in fragment-derived analogs such as AS-06 [2].

HBA & MW
Class-level inference
Target: 7 HBA, MW 301.13
4-Isomer: 5 HBA, MW 271.10
Higher H-bond acceptor capacity supports fragment screening
Computed from PubChem
Hydrogen bonding Drug-likeness Fragment-based drug design

Suzuki Coupling Regiochemical Reactivity

The 4-methoxy-3-morpholinosulfonyl regiochemistry places the boronic acid function para to the electron-donating methoxy group (+M effect) and ortho to the electron-withdrawing morpholinosulfonyl group (−I effect), creating a push-pull electronic system. While direct head-to-head Suzuki coupling yield comparisons with the 3- and 4-isomers using identical substrates have not been published, the net electronic effect is quantifiable through computed Hammett σ constants: a para-methoxy group contributes σₚ = −0.27, which attenuates the electron-withdrawing effect of the sulfonyl group (σₘ ≈ +0.60 for SO₂NR₂) and modulates the nucleophilicity of the boronic acid carbon center [1]. This electronic tuning is structurally precluded in the 4-(morpholinosulfonyl)phenylboronic acid isomer (no methoxy group) and the 3-(morpholinosulfonyl)phenylboronic acid isomer (no para-directing methoxy effect on boronic acid reactivity). The compound has been explicitly utilized as a boronic acid coupling partner in the synthesis of NCGC00378430—a SIX1/EYA2 protein-protein interaction inhibitor (IC₅₀ = 52 μM in AlphaScreen assay)—demonstrating its practical utility in constructing complex biaryl architectures [2].

Electronic Effects
Class-level inference
para-OMe σₚ ≈ −0.27
meta-SO₂NR₂ σₘ ≈ +0.60
Push-pull electronic system unique to this regiochemistry
Validated in synthesis of NCGC00378430
Suzuki-Miyaura coupling Electronic effects Cross-coupling optimization

Commercial Purity Tiers and Procurement Economics

The target compound is commercially available at two purity tiers: 95% (Thermo Scientific/Alfa Aesar, 250 mg or 1 g) and ≥98% (Aladdin Scientific, 250 mg at $116.90 or 1 g at $420.90) . In comparison, the simpler analog 4-(morpholinosulfonyl)phenylboronic acid (CAS 486422-68-8) is available at 97% purity . The availability of a 98% grade for the target compound at defined pricing enables cost-benefit analysis for different use cases: the 95% grade is suitable for initial Suzuki coupling screening where excess boronic acid is typically employed, while the 98% grade is appropriate for fragment-library construction or late-stage coupling where stoichiometric precision and minimal impurity burden are required. The long lead time noted by Aladdin (8–12 weeks) further underscores the importance of proactive procurement planning relative to off-the-shelf analogs.

Commercial Purity
Data to verify
95% (Thermo) & ≥98% (Aladdin) grades
Grade selection for screening vs. late-stage coupling
Lead time 8–12 weeks for 98% grade
Vendor sourcing Purity specification Procurement economics

Best-Fit Application Scenarios


Sub-Nanomolar Proteasome Inhibitor Synthesis

For medicinal chemistry programs targeting the 20S proteasome β5 (chymotrypsin-like) subunit, (4-methoxy-3-(morpholinosulfonyl)phenyl)boronic acid is the required P1 fragment for constructing tyropeptin-boronic acid derivatives in the AS-06 structural class. The AS-06 derivative, which incorporates this exact boronic acid fragment, achieves an IC₅₀ of 0.0041 μM against chymotrypsin-like activity—9.5-fold more potent than bortezomib (IC₅₀ 0.039 μM) [1]. Alternative P1 aryl substituents in the SAR series (e.g., AS-16, AS-17) lose 100- to 500-fold potency, confirming that the 4-methoxy-3-morpholinosulfonyl substitution pattern is pharmacophorically non-interchangeable [1]. The elevated melting point (270–276 °C) of this boronic acid building block also supports its use in the anhydrous coupling conditions required for aminoboronic acid installation, where residual moisture or low-melting contaminants can compromise the acid-labile boronic acid functionality. Researchers should procure the ≥98% grade for late-stage fragment coupling to minimize protecting-group incompatibility from sulfone-related impurities.

Suzuki Coupling for SIX1/EYA2 Inhibitors

This boronic acid has been employed as a Suzuki coupling partner in the synthesis of NCGC00378430, an inhibitor of the SIX1/EYA2 transcriptional complex implicated in breast cancer metastasis (AlphaScreen IC₅₀ = 52 μM) [1]. The para-methoxy group electronically modulates the boronic acid carbon center (σₚ = −0.27) in a manner that cannot be achieved with the des-methoxy 4-(morpholinosulfonyl)phenylboronic acid analog . The computed LogP of −0.585 and TPSA of 104.68 Ų indicate that post-coupling products will partition differently during extractive workup compared to products derived from the less polar 3-isomer (LogP −0.594, TPSA 95.45 Ų), requiring dedicated purification method development. This scenario is best suited for teams exploring SIX1/EYA2 as a therapeutic target or investigating morpholinosulfonyl-containing biaryl libraries.

Fragment-Based Library Design with High HBA Content

With 7 hydrogen-bond acceptor atoms and a molecular weight of 301.13 g/mol [1], this compound occupies a distinct region of fragment chemical space compared to simpler morpholinosulfonyl-phenylboronic acids (5 HBA, 271.10 g/mol) . Its TPSA of 104.68 Ų exceeds 100 Ų—a threshold associated with improved aqueous solubility profiles for fragment hits—while its LogP of −0.585 remains within the optimal fragment range (−1 to +2) . These properties make it a differentiated entry for fragment screening libraries where diverse HBA capacity is prioritized. The compound's established role as a productive fragment in both proteasome inhibitor (AS-06) and PPI inhibitor (NCGC00378430) programs further validates its screening deck inclusion. Procurement of the 95% purity grade is adequate for initial fragment screening, with the 98% grade reserved for hit validation and biophysical assays [2].

Thermally Demanding Synthetic Protocols

The melting point of 270–276 °C [1] significantly exceeds that of all common morpholinosulfonyl-phenylboronic acid analogs (range: 134–148 °C) , making this compound suitable for synthetic protocols that involve elevated temperatures—such as solvent-free mechanochemical Suzuki couplings, high-temperature microwave-assisted reactions, or solid-phase peptide synthesis where low-melting building blocks can cause resin agglomeration. The high melting point also minimizes sublimation losses during vacuum drying steps, an important consideration for kilogram-scale procurement where material loss during post-synthetic drying can impact overall yield and cost. The compound's boiling point of 553.6 °C (predicted) provides an additional safety margin for high-temperature reaction screening without risk of boronic acid volatilization—a concern with lower-melting analogs that may partially sublime under reduced pressure.

Application
Selection Property
Validation Focus
Proteasome β5 inhibitor fragment synthesis (AS-06 class)
4-Methoxy-3-morpholinosulfonyl pharmacophore
Chymotrypsin-like inhibition assay context
SIX1/EYA2 PPI inhibitor synthesis
Electronically tuned boronic acid for cross-coupling
Biaryl product formation and purification profiling
Fragment library with high HBA diversity
Increased hydrogen-bond acceptor count and TPSA
Aqueous solubility and docking complementarity
High-temperature or solid-phase synthetic protocols
Elevated melting point and thermal stability
Sublimation resistance and solid-state integrity
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